molecular formula C20H26N2O4S B2443116 Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 1286713-81-2

Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2443116
CAS No.: 1286713-81-2
M. Wt: 390.5
InChI Key: QFXDFVQGPDRXCB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a thiazole ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study the function of thiazole-containing biomolecules.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of more complex molecules, which can be used in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure.

    Piperidine Derivatives: Compounds such as piperidine and its N-substituted derivatives.

Uniqueness

Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is unique due to the combination of the thiazole and piperidine rings with an ester functional group. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler thiazole or piperidine derivatives.

Properties

IUPAC Name

ethyl 4-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-25-17(24)8-7-16(23)22-11-9-15(10-12-22)26-20-21-18-13(2)5-6-14(3)19(18)27-20/h5-6,15H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXDFVQGPDRXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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